5-Bromo-1H-pyrazole-3-carbaldehyde

Suzuki-Miyaura cross-coupling Dehalogenation Heterocyclic synthesis

5-Bromo-1H-pyrazole-3-carbaldehyde (CAS 518357-37-4) is a heterocyclic organic compound belonging to the pyrazole family, characterized by a bromine atom at the 5-position and a reactive aldehyde group at the 3-position of the pyrazole ring. With a molecular formula of C₄H₃BrN₂O and a molecular weight of 174.98 g/mol, it is supplied as a solid with a typical commercial purity of 95%.

Molecular Formula C4H3BrN2O
Molecular Weight 174.98 g/mol
CAS No. 518357-37-4
Cat. No. B3181032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-pyrazole-3-carbaldehyde
CAS518357-37-4
Molecular FormulaC4H3BrN2O
Molecular Weight174.98 g/mol
Structural Identifiers
SMILESC1=C(NN=C1C=O)Br
InChIInChI=1S/C4H3BrN2O/c5-4-1-3(2-8)6-7-4/h1-2H,(H,6,7)
InChIKeyZUICLPHALGEKIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-pyrazole-3-carbaldehyde (CAS 518357-37-4) | Procurement-Grade Heterocyclic Aldehyde Building Block


5-Bromo-1H-pyrazole-3-carbaldehyde (CAS 518357-37-4) is a heterocyclic organic compound belonging to the pyrazole family, characterized by a bromine atom at the 5-position and a reactive aldehyde group at the 3-position of the pyrazole ring . With a molecular formula of C₄H₃BrN₂O and a molecular weight of 174.98 g/mol, it is supplied as a solid with a typical commercial purity of 95% . The compound serves as a versatile building block in organic synthesis, particularly for constructing more complex heterocyclic systems in pharmaceutical and agrochemical research [1].

5-Bromo-1H-pyrazole-3-carbaldehyde (CAS 518357-37-4): Why In-Class Analogs Cannot Be Substituted Without Performance Loss


Substitution among halogenated pyrazole-3-carbaldehydes is not trivial due to significant differences in reactivity, physicochemical properties, and synthetic outcomes. The 5-bromo derivative occupies a unique performance niche: it demonstrates superior balance in cross-coupling efficiency compared to iodo analogs (reduced dehalogenation) [1], while offering distinct lipophilicity (XLogP3 = 1) [2] and acidity (pKa = 8.08±0.10) profiles that diverge from chloro and unsubstituted variants. These quantitative differences directly impact reaction yields, purification complexity, and downstream biological properties, making blind substitution a demonstrable risk to project timelines and data reproducibility.

5-Bromo-1H-pyrazole-3-carbaldehyde (CAS 518357-37-4): Quantitative Evidence Guide for Scientific Selection


Superior Cross-Coupling Efficiency vs. 5-Iodo-1H-pyrazole-3-carbaldehyde

In Suzuki-Miyaura cross-coupling reactions, 5-bromo-1H-pyrazole-3-carbaldehyde exhibits significantly reduced propensity for undesired dehalogenation compared to its 5-iodo counterpart. Direct comparison of halogenated aminopyrazoles revealed that bromo and chloro derivatives are superior to iodopyrazoles for this transformation [1].

Suzuki-Miyaura cross-coupling Dehalogenation Heterocyclic synthesis

Intermediate Lipophilicity Profile vs. 5-Chloro and 5-Iodo Analogs

The 5-bromo derivative possesses a computed XLogP3 value of 1 [1], positioning it as an intermediate lipophilic building block. This contrasts with the lower lipophilicity expected for the 5-chloro analog and the significantly higher lipophilicity of the 5-iodo variant.

Lipophilicity XLogP3 Drug-likeness

Distinct Acidity Profile vs. 5-Chloro-1H-pyrazole-3-carbaldehyde

The predicted pKa of 5-bromo-1H-pyrazole-3-carbaldehyde is 8.08±0.10 , reflecting the electron-withdrawing effect of the bromine substituent on the pyrazole NH. This acidity differs from the 5-chloro analog (predicted pKa ≈ 8.5-9.0), influencing solubility and reactivity under various pH conditions.

pKa Acidity NH-Pyrazole

Commercially Verified Purity and Solid Form for Reproducible Synthesis

5-Bromo-1H-pyrazole-3-carbaldehyde is commercially supplied as a solid with a verified purity of 95% by major vendors . This ensures consistent weighing and handling, unlike liquid or lower-purity analogs that may introduce variability.

Purity Solid form Procurement

5-Bromo-1H-pyrazole-3-carbaldehyde (CAS 518357-37-4): High-Value Application Scenarios


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds via Suzuki-Miyaura Coupling

The 5-bromo substituent enables efficient Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl groups at the pyrazole 5-position. Its reduced dehalogenation propensity compared to iodo analogs [1] ensures higher yields of biaryl intermediates critical for kinase inhibitor and GPCR modulator programs, where pyrazole cores are privileged pharmacophores.

Agrochemical Discovery: Construction of Fungicidal and Herbicidal Pyrazole Derivatives

The aldehyde group at the 3-position allows facile condensation with hydrazines and amines to generate hydrazones, oximes, and imines. Combined with the bromine handle for further diversification, this dual reactivity is exploited to rapidly assemble libraries of pyrazole-containing agrochemical candidates [2].

Fragment-Based Drug Discovery (FBDD): Polar Heteroaromatic Fragment

With a topological polar surface area of 45.8 Ų [3] and intermediate lipophilicity (XLogP3 = 1), the compound serves as an attractive fragment for FBDD campaigns. Its confirmed solid-state structure via X-ray crystallography [4] validates its identity and provides a reliable starting point for structure-based design.

Materials Science: Precursor for Pyrazole-Based Ligands and Coordination Complexes

The aldehyde functionality can be converted to imine or carboxylate donors for metal coordination. The bromine atom offers a site for further functionalization to tune electronic and steric properties, enabling the synthesis of tailored ligands for catalysis or luminescent materials [2].

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